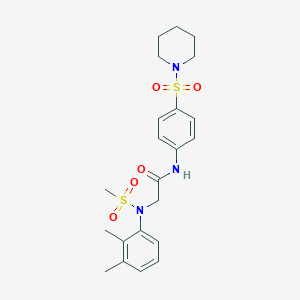
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroaniline . It is a derivative of aniline where the hydrogen at position 2 is substituted by fluorine. This compound has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol .
Preparation Methods
2-Fluoroaniline: can be synthesized through various methods. One common synthetic route involves the fluorination of aniline using reagents such as hydrogen fluoride or fluorine gas under controlled conditions . Industrial production methods often involve the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions typically include temperatures ranging from -29°C to 183°C and pressures that ensure the safety and efficiency of the process .
Chemical Reactions Analysis
2-Fluoroaniline: undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes substitution reactions, especially electrophilic aromatic substitution, due to the presence of the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as sodium borohydride , and substituting agents like halogens and nitrating agents . Major products formed from these reactions include fluorinated aromatic compounds and various amine derivatives .
Scientific Research Applications
2-Fluoroaniline: has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules and is used in the study of enzyme interactions.
Medicine: It is a precursor in the synthesis of and .
Industry: It is used in the production of thermosensitive dyes and specialty chemicals .
Mechanism of Action
The mechanism by which 2-Fluoroaniline exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. The presence of the fluorine atom enhances its reactivity and specificity towards certain biological pathways .
Comparison with Similar Compounds
2-Fluoroaniline: can be compared with other similar compounds such as aniline and other fluoroanilines . Its uniqueness lies in the presence of the fluorine atom at the 2-position, which significantly alters its chemical and physical properties. Similar compounds include:
Aniline: Lacks the fluorine atom, making it less reactive in certain reactions.
4-Fluoroaniline: Has the fluorine atom at the 4-position, leading to different reactivity and applications.
Properties
Molecular Formula |
C22H29N3O5S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26) |
InChI Key |
DJRMBMBSJCAVOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)

